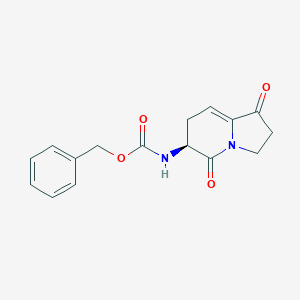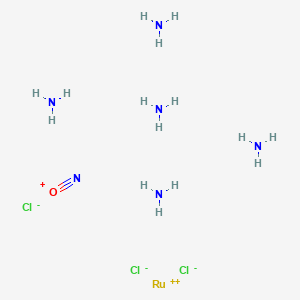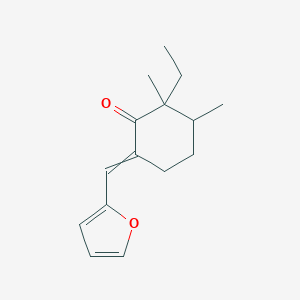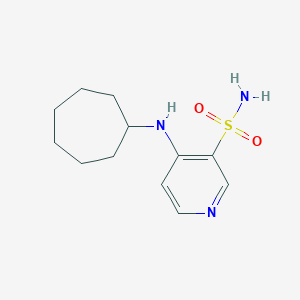![molecular formula C19H14ClF3N4O3S B231643 3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine, commonly known as Sunitinib, is a small molecule inhibitor that is used for the treatment of various types of cancer. Sunitinib works by inhibiting the activity of tyrosine kinase receptors that are responsible for the growth and spread of cancer cells.
作用機序
Sunitinib works by inhibiting the activity of tyrosine kinase receptors such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are responsible for the growth and spread of cancer cells. By inhibiting their activity, Sunitinib can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
Sunitinib has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of tyrosine kinase receptors and thus slows down the growth of cancer cells. Physiologically, it can cause side effects such as fatigue, nausea, vomiting, and diarrhea.
実験室実験の利点と制限
Sunitinib has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and inhibit the activity of tyrosine kinase receptors. It has also been extensively studied and its mechanism of action is well understood. However, Sunitinib also has some limitations for lab experiments. It can cause side effects in cells and may not be suitable for all types of experiments.
将来の方向性
There are several future directions for the study of Sunitinib. One direction is to investigate its potential use in the treatment of other types of cancer such as breast cancer and lung cancer. Another direction is to study its potential use in combination with other drugs for more effective cancer treatment. Additionally, further research can be done to understand the side effects of Sunitinib and develop ways to minimize them.
合成法
Sunitinib can be synthesized using a multi-step process that involves the reaction of 3-aminopyridine with 3-(trifluoromethyl)aniline followed by chlorination with thionyl chloride. The resulting intermediate is then reacted with 4-chlorobenzoic acid to form the final product.
科学的研究の応用
Sunitinib has been extensively studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer such as renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumor. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and pulmonary hypertension.
特性
分子式 |
C19H14ClF3N4O3S |
|---|---|
分子量 |
470.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[4-[3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C19H14ClF3N4O3S/c20-13-4-6-14(7-5-13)26-18(28)27-31(29,30)17-11-24-9-8-16(17)25-15-3-1-2-12(10-15)19(21,22)23/h1-11H,(H,24,25)(H2,26,27,28) |
InChIキー |
HKARYNURNQFXMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)


![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)



![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)


